molecular formula C21H25NO3S B2988408 7-phenyl-4-(4-propylbenzoyl)-1lambda6,4-thiazepane-1,1-dione CAS No. 2310040-92-5

7-phenyl-4-(4-propylbenzoyl)-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2988408
CAS No.: 2310040-92-5
M. Wt: 371.5
InChI Key: CXEAQMNHJLZQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-phenyl-4-(4-propylbenzoyl)-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that belongs to the class of thiazepanes. Thiazepanes are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms. This particular compound is characterized by the presence of a phenyl group, a propylbenzoyl group, and a thiazepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

7-phenyl-4-(4-propylbenzoyl)-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The phenyl and propylbenzoyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: It could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 7-phenyl-4-(4-propylbenzoyl)-1lambda6,4-thiazepane-1,1-dione is not well-documented. like other thiazepane derivatives, it may interact with specific molecular targets and pathways, potentially affecting biological processes. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 7-phenyl-4-(4-methylbenzoyl)-1lambda6,4-thiazepane-1,1-dione
  • 7-phenyl-4-(4-ethylbenzoyl)-1lambda6,4-thiazepane-1,1-dione
  • 7-phenyl-4-(4-butylbenzoyl)-1lambda6,4-thiazepane-1,1-dione

Uniqueness

7-phenyl-4-(4-propylbenzoyl)-1lambda6,4-thiazepane-1,1-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the propylbenzoyl group may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-2-6-17-9-11-19(12-10-17)21(23)22-14-13-20(26(24,25)16-15-22)18-7-4-3-5-8-18/h3-5,7-12,20H,2,6,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEAQMNHJLZQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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